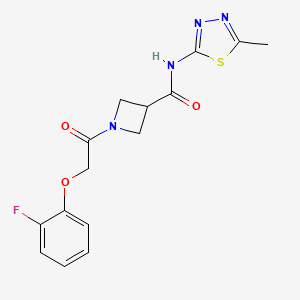
1-(2-(2-fluorophenoxy)acetyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-fluorophenoxy)acetyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H15FN4O3S and its molecular weight is 350.37. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2-fluorophenoxy)acetyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-fluorophenoxy)acetyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activity and DNA Methylation
- A study by Hovsepyan et al. (2019) explored the synthesis of new derivatives of 1,3,4-thiadiazoles, focusing on their potential to inhibit tumor DNA methylation in vitro. This indicates a possible role in cancer research, particularly in understanding and potentially controlling epigenetic factors in tumor development.
Chemical Synthesis and Reactions
- Research by Moss and Taylor (1982) detailed the chemical synthesis and reactions of 1,3,4-thiadiazoles. Understanding these reactions is crucial for developing new compounds with potential pharmaceutical applications.
Antimicrobial Activity
- Li et al. (2022) conducted a study on derivatives containing 1,3,4-thiadiazole moieties, including their antibacterial bioassay results. They found that some derivatives demonstrated excellent inhibitory activities against bacterial strains, which could be relevant for developing new antibacterial agents. More details.
Synthesis of Various Derivatives
- The synthesis of various 1,3,4-thiadiazole derivatives has been a focus of several studies. For instance, Moss and Taylor (1982) and Shukla and Srivastava (2008) have synthesized and evaluated various derivatives for their potential biological activities.
Anticancer Properties
- The anticancer properties of 1,3,4-thiadiazole derivatives have been examined in various studies. For example, Tiwari et al. (2017) conducted research on Schiff’s bases containing a thiadiazole scaffold, which showed promising anticancer activity in vitro.
Antibacterial and Anti-inflammatory Properties
- The antibacterial and anti-inflammatory properties of 1,3,4-thiadiazole derivatives have been a key area of investigation. For instance, Darekar et al. (2020) and Doria et al. (1986) have explored the synthesis of new derivatives with potential antibacterial and anti-inflammatory activities.
Eigenschaften
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O3S/c1-9-18-19-15(24-9)17-14(22)10-6-20(7-10)13(21)8-23-12-5-3-2-4-11(12)16/h2-5,10H,6-8H2,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXGTPQSIACDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637401.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2637405.png)
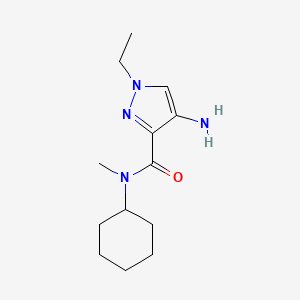
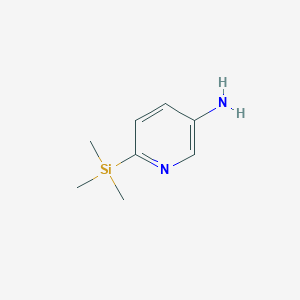
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2637410.png)
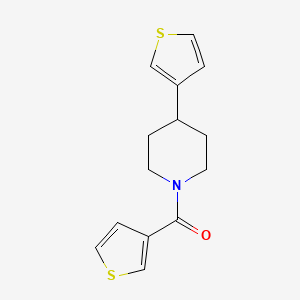
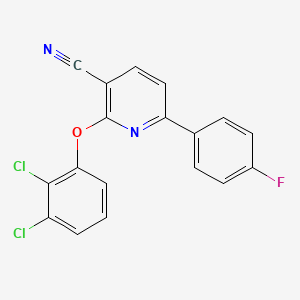
![6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one](/img/structure/B2637413.png)
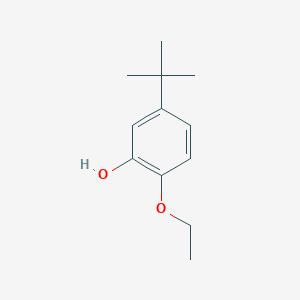
![Methyl 2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2637417.png)
![3-(3-chloro-4-methylphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2637418.png)
![2-[[2-(Cyclopropylmethyl)pyrazol-3-yl]methyl-(3-methylcyclobutyl)amino]ethanesulfonyl fluoride](/img/structure/B2637419.png)
